molecular formula C16H15ClN4S2 B4716731 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea

Cat. No.: B4716731
M. Wt: 362.9 g/mol
InChI Key: ZVXFVQIDQQRMRX-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea is an organic compound characterized by its unique structure, which comprises a pyrazole ring substituted with a chlorobenzyl group, a thiourea linkage, and a thienylmethyl moiety. This combination of functional groups imparts distinct chemical properties and potential applications in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea typically involves the condensation of 1-(4-chlorobenzyl)-1H-pyrazol-4-amine with 2-thienylmethyl isothiocyanate. This reaction proceeds under mild conditions, often requiring an organic solvent such as dichloromethane or acetonitrile, and is usually carried out at room temperature or slightly elevated temperatures. The choice of solvent and the reaction conditions can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, where the reactants are continuously pumped through a reactor under controlled conditions. This method ensures consistent quality and allows for the efficient production of large quantities. Purification steps such as recrystallization or chromatography are employed to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea undergoes a variety of chemical reactions, primarily involving its functional groups. Common reactions include:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or chemical reducing agents.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or thienyl positions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or sodium hypochlorite can be used under mild to moderate conditions.

  • Reduction: Catalytic hydrogenation (e.g., using palladium on carbon) or chemical reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can react under basic conditions, often requiring a catalyst or a phase-transfer agent.

Major Products Formed

  • Oxidation: Sulfoxides or sulfones of this compound.

  • Reduction: Amines derived from the reduction of any nitro or imine groups.

  • Substitution: Functionalized derivatives with new substituents at the benzyl or thienyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic activity in various organic transformations.

Biology

In biological research, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation or cancer.

Medicine

Medically, this compound is being explored for its anticancer and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, it may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific enzymes or receptors. For instance, its thiourea moiety can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring may also engage in π-π stacking interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

  • N-(2-thienylmethyl)-N'-phenylthiourea

  • N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea

Highlighting Uniqueness

Compared to similar compounds, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea stands out due to its unique combination of a chlorobenzyl group

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S2/c17-13-5-3-12(4-6-13)10-21-11-14(8-19-21)20-16(22)18-9-15-2-1-7-23-15/h1-8,11H,9-10H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXFVQIDQQRMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea
Reactant of Route 5
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea
Reactant of Route 6
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea

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